1-{[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetyl}indoline
Overview
Description
“1-{[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetyl}indoline” is a complex organic compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives are known for their broad range of chemical and biological properties and have become an important synthon in the development of new drugs .
Scientific Research Applications
Therapeutic Potential
Imidazole, a core component of this compound, is known for its broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antitumor Activity
Imidazole derivatives are used in antitumor activity . For example, 1,2,4,5-tetrasubstituted imidazole derivatives have shown enhanced anticancer activities against Huh-7 hepatocellular carcinoma cell .
Antibacterial Activity
The same 1,2,4,5-tetrasubstituted imidazole derivatives have also shown antibacterial activities against bacterial species such as wild-type Escherichia coli, wild-type Staphylococcus aureus, Pseudomonas aeruginosa PAM1032, and Escherichia coli -NMD-1 .
Anti-inflammatory Activity
Imidazole derivatives have been screened for in vivo anti-inflammatory activity by carrageenan induced rat paw edema method .
Sensor Applications
Imidazole derivatives are used in different types of sensors and as electrical and optical materials .
Future Directions
The future directions for “1-{[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetyl}indoline” and similar compounds could involve further exploration of their therapeutic potential. Imidazole derivatives are known to have a broad range of biological activities, making them promising candidates for the development of new drugs .
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function . The specific interactions would depend on the exact biological activity exhibited by this compound.
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways, leading to downstream effects . The specific pathways would depend on the exact biological activity exhibited by this compound.
Pharmacokinetics
Imidazole derivatives are known to be highly soluble in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole derivatives are known to have a broad range of effects at the molecular and cellular level . The specific effects would depend on the exact biological activity exhibited by this compound.
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3OS/c29-22(28-16-15-18-9-7-8-14-21(18)28)17-30-25-26-23(19-10-3-1-4-11-19)24(27-25)20-12-5-2-6-13-20/h1-14H,15-17H2,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVXZSRYHCGXLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC(=C(N3)C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydroindol-1-yl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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